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Compound of Interest

Compound Name: N-(2-Propynyl)-2,4-dinitroaniline

Cat. No.: B8728219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-

substituted 2,4-dinitroaniline derivatives, with a specific focus on their anticancer properties.

The information presented is based on experimental data from peer-reviewed studies and aims

to facilitate the rational design of more potent and selective therapeutic agents.

Introduction
N-substituted 2,4-dinitroanilines are a class of organic compounds that have garnered

significant interest in medicinal chemistry due to their diverse biological activities. These

activities include herbicidal, antimicrobial, and anticancer effects.[1][2] The core structure, a

dinitro-substituted aniline ring, serves as a versatile scaffold for chemical modifications,

particularly at the amino group. The nature of the substituent on the nitrogen atom plays a

crucial role in determining the compound's biological efficacy and target specificity.

The primary mechanism of action for the herbicidal effects of many dinitroanilines is the

inhibition of microtubule polymerization, which disrupts cell division.[1][3] This mode of action

has also been explored for its potential in cancer chemotherapy, as it targets the mitotic

apparatus of rapidly dividing cancer cells. This guide will delve into the SAR of a series of N-

substituted 2,4,6-trinitroaniline derivatives, a closely related class of compounds, to elucidate

the structural requirements for potent antitumor activity.
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Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity (IC50 values in µM) of a

series of N-substituted 2,4,6-trinitroaniline derivatives against various human cancer cell lines.

Cisplatin, a widely used chemotherapy drug, is included for comparison.

Compound
ID

N-
Substituent

Hep3B
(Liver) IC50
(µM)

A549 (Lung)
IC50 (µM)

C6
(Glioblasto
ma) IC50
(µM)

MCF7
(Breast)
IC50 (µM)

1 Phenyl 10.32 16.44 12.81 18.09

2 1-Naphthyl 10.55 13.04 11.69 15.33

3 2-Naphthyl 10.98 14.22 12.07 16.79

4 3-Nitrophenyl 10.89 12.01 10.11 13.55

5

3,5-

Difluoropheny

l

8.97 10.15 9.88 11.04

Cisplatin - 11.21 15.89 13.45 17.65

Data extracted from a study on the antitumor activities of 2,4,6-trinitroaniline derivatives.[4]

Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key SAR trends for the N-substituted 2,4,6-

trinitroaniline scaffold:

Aromatic Substitution is Favorable: The presence of an aromatic substituent on the nitrogen

atom appears to be a key determinant of anticancer activity.

Influence of Aromatic System Size: Both phenyl and naphthyl substitutions (Compounds 1, 2,

and 3) resulted in potent activity, with IC50 values comparable to or better than cisplatin in

some cases.[4]
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Electron-Withdrawing Groups Enhance Potency: The introduction of a nitro group on the

phenyl ring (Compound 4, 3-Nitrophenyl) maintained high potency.[4]

Fluorination Boosts Activity: The most potent compound in this series was the 3,5-

difluorophenyl derivative (Compound 5), suggesting that fluorine substitution can significantly

enhance antiproliferative effects.[4] Its IC50 value was consistently lower than that of

cisplatin across all tested cell lines.[4]

The following diagram illustrates the general SAR conclusions for the N-substituted 2,4,6-

trinitroaniline core.
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Caption: Key SAR features for anticancer activity.

Experimental Protocols
The quantitative data presented in this guide was obtained through the following experimental

protocol:

Antiproliferative Activity Assay (MTT Assay)

Cell Culture: Human cancer cell lines (Hep3B, A549, C6, and MCF7) were cultured in

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well

and allowed to attach overnight.
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Compound Treatment: The N-substituted 2,4,6-trinitroaniline derivatives were dissolved in

dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. The final

DMSO concentration was kept below 0.1%. Cells were incubated with the compounds for 48

hours.

MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) was added to

each well, and the plates were incubated for an additional 4 hours.

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader.

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell

growth (IC50) was calculated from the concentration-response curves.

Mechanism of Action: A Logical Workflow
The established mechanism of action for many dinitroaniline herbicides, which is relevant to

their potential anticancer effects, involves the disruption of microtubule dynamics. The following

workflow illustrates this process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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